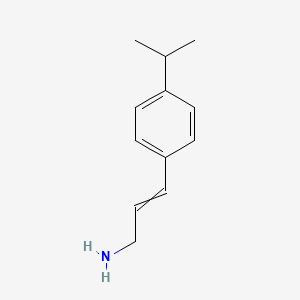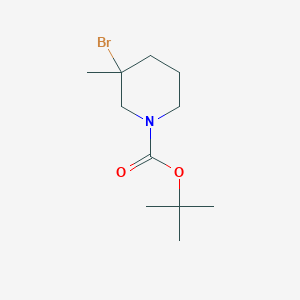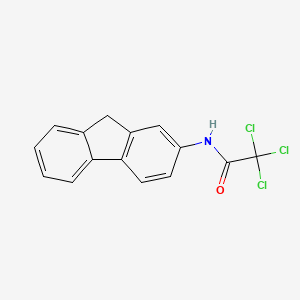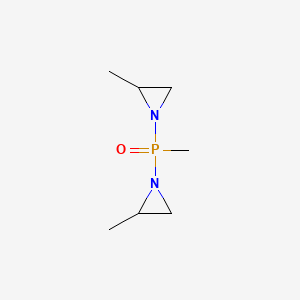
1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) is a chemical compound with the molecular formula C7H15N2OP and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a phosphinylidene group linked to two aziridine rings. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the reaction of methylphosphonous dichloride with 2-methylaziridine . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) can be compared with other similar compounds such as:
1,1’-(Methylphosphoryl)bis(2-methylaziridine): This compound has a similar structure but with a phosphoryl group instead of a phosphinylidene group.
Methylbis(2-methyl-1-aziridinyl)phosphine oxide: This compound features a phosphine oxide group, which affects its reactivity and applications.
The uniqueness of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) lies in its specific combination of aziridine rings and a phosphinylidene group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60671-03-6 |
|---|---|
Formule moléculaire |
C7H15N2OP |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
DEBOZTDUTRZWOG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=O)(C)N2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



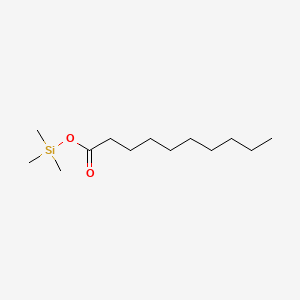
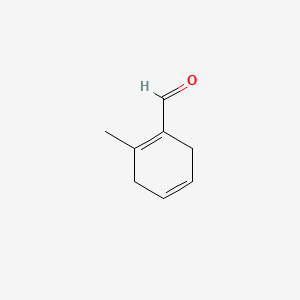


![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

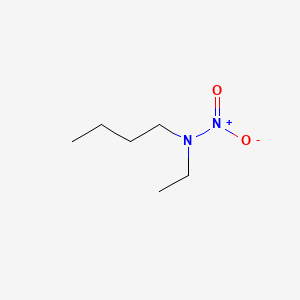
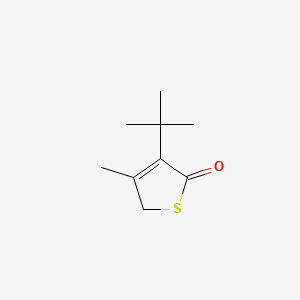
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
